molecular formula C20H26O2 B12640925 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene CAS No. 921628-51-5

3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene

Cat. No.: B12640925
CAS No.: 921628-51-5
M. Wt: 298.4 g/mol
InChI Key: FEWYPNCSHKBQRC-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a fluorene derivative with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler fluorene derivative.

    Substitution: The methoxymethyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene involves its interaction with molecular targets and pathways within a system. The methoxymethyl groups can participate in various chemical reactions, altering the compound’s properties and interactions. These interactions can affect biological pathways, leading to specific effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
  • 3,3-Bis(methoxymethyl)-2,5-dimethylhexane

Uniqueness

3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is unique due to its specific structure, which includes a fluorene core with methoxymethyl and trimethyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

921628-51-5

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

3,3-bis(methoxymethyl)-1,9,9-trimethyl-4H-fluorene

InChI

InChI=1S/C20H26O2/c1-14-10-20(12-21-4,13-22-5)11-16-15-8-6-7-9-17(15)19(2,3)18(14)16/h6-10H,11-13H2,1-5H3

InChI Key

FEWYPNCSHKBQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC2=C1C(C3=CC=CC=C23)(C)C)(COC)COC

Origin of Product

United States

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